Des-Arg9-Bradykinin acetate is a peptide compound derived from bradykinin, a potent vasodilator involved in various physiological processes. This compound specifically acts as an agonist for the bradykinin B1 receptor, demonstrating selectivity over the B2 receptor. It plays a significant role in modulating inflammatory responses and has been studied for its effects on cellular signaling pathways, particularly in relation to DNA synthesis and phospholipase C activation in mesangial cells .
Des-Arg9-Bradykinin acetate falls under the classification of bioactive peptides and is categorized as a bradykinin receptor agonist. Its primary action involves the modulation of vascular permeability and blood pressure regulation through its interaction with specific receptors.
The synthesis of Des-Arg9-Bradykinin acetate can be achieved through solid-phase peptide synthesis or enzymatic cleavage methods. The solid-phase approach allows for the stepwise assembly of amino acids on a solid support, while enzymatic cleavage utilizes specific proteases to selectively remove amino acids from the precursor peptide.
Des-Arg9-Bradykinin acetate has a specific amino acid sequence that defines its structure. The molecular formula is C₁₁H₁₄N₄O₁₃S, with a molecular weight of approximately 298.32 g/mol. Its structure includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with receptors.
Des-Arg9-Bradykinin acetate participates in several biochemical reactions, particularly involving receptor binding and signal transduction pathways.
The mechanism of action of Des-Arg9-Bradykinin acetate primarily involves its interaction with bradykinin receptors on cell membranes. Upon binding to the B1 receptor:
Studies have shown that Des-Arg9-Bradykinin acetate has an effective dose (ED50) for inducing DNA synthesis at approximately 0.6 µM in cultured cells .
Relevant analyses include HPLC (high-performance liquid chromatography) for purity assessment and mass spectrometry for molecular weight determination.
Des-Arg9-Bradykinin acetate has several scientific applications:
[Des-Arg⁹]-Bradykinin acetate functions as a highly selective agonist for the bradykinin B₁ receptor subtype, exhibiting minimal affinity for the constitutively expressed B₂ receptor. This selectivity arises from its structural modification—the absence of the C-terminal arginine residue—which fundamentally alters receptor recognition dynamics. Radioligand binding assays confirm its dissociation constant (Kd) for the B₁ receptor falls within the nanomolar range (0.12–0.23 nM across species), while its inhibitory constant (Ki) for B₂ receptors exceeds 350 nM, indicating >1,000-fold selectivity [1] [6] [9].
Functional studies in isolated mouse trachea demonstrate that [Des-Arg⁹]-Bradykinin acetate (0.01–10 μM) induces concentration-dependent relaxation in epithelium-intact preparations precontracted with methacholine. Critically, this relaxation is abolished by the B₁-selective antagonist [Des-Arg⁹,Leu⁸]-Bradykinin (0.01–1 μM) but unaffected by the B₂ antagonist Hoe 140, confirming B₁ receptor mediation [3]. In vascular endothelia, B₁ receptor activation by [Des-Arg⁹]-Bradykinin acetate stimulates prostacyclin (Prostaglandin I₂) and platelet-activating factor synthesis, with half-maximal activation (EC₅₀) values varying by cell type: calf pulmonary artery endothelial cells (0.8 nM), fibroblasts (3.2 nM), and smooth muscle cells (5.6 nM) [10].
Table 1: Binding Kinetics and Functional Responses of [Des-Arg⁹]-Bradykinin Acetate
Parameter | Value | Experimental System | Source |
---|---|---|---|
B₁ Kd | 0.12–0.23 nM | Human/Mouse/Rabbit B₁ receptors | [6] [9] |
B₂ Ki | >350 nM | Guinea pig ileum B₂ receptors | [9] |
Tracheal Relaxation EC₅₀ | ~0.3 μM | Mouse isolated trachea | [3] |
Endothelial PGI₂ EC₅₀ | 0.8 nM | Calf pulmonary artery cells | [10] |
B₁ and B₂ receptors belong to the G protein-coupled receptor (GPCR) superfamily but engage divergent downstream effectors. [Des-Arg⁹]-Bradykinin acetate-activated B₁ receptors predominantly couple to Gαq/11 proteins, triggering phospholipase C beta (PLCβ) activation. This results in inositol trisphosphate (IP₃)-mediated calcium mobilization and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation [6] [10]. By contrast, B₂ receptor signaling (initiated by intact bradykinin) additionally activates Gαi and β-arrestin pathways, influencing mitogen-activated protein kinase cascades and receptor internalization.
A critical distinction lies in proinflammatory mediator synthesis. In mouse trachea, both B₁ and B₂ agonists induce relaxation, but exclusively via cyclooxygenase (COX)-derived prostaglandins—not nitric oxide or soluble guanylate cyclase. Indomethacin (a COX inhibitor) concentration-dependently suppresses [Des-Arg⁹]-Bradykinin acetate-induced tracheal relaxation, whereas inhibitors of nitric oxide synthase (L-NAME, L-NOARG) or soluble guanylate cyclase (ODQ) are ineffective [3] [10]. In vascular cells, B₁ activation elevates prostacyclin synthesis 8-fold more potently than thromboxane A₂, whereas B₂ activation favors balanced eicosanoid production.
Table 2: Signaling Effectors in B₁ vs. B₂ Receptor Pathways
Signaling Component | B₁ Receptor Pathway | B₂ Receptor Pathway |
---|---|---|
Primary G Protein | Gαq/11 | Gαq/11, Gαi |
Calcium Mobilization | IP₃-dependent | IP₃-dependent |
Key Inhibitors | [Des-Arg⁹,Leu⁸]-Bradykinin | Hoe 140, Icatibant |
Prostaglandin Synthesis | COX-dependent; PGI₂ > TXA₂ | COX-dependent; PGI₂ ≈ TXA₂ |
Nitric Oxide Involvement | Absent (in trachea) | Context-dependent |
Unlike constitutively active B₂ receptors, B₁ receptors exhibit inducible expression during inflammation, tissue injury, or endotoxin exposure. This induction is transcriptionally regulated by cytokines (e.g., interleukin-1β, tumor necrosis factor-alpha) via nuclear factor-kappa B (NF-κB) binding sites in the B₁ receptor gene promoter [5] [7]. In feline pulmonary vasculature, lipopolysaccharide (LPS) pretreatment amplifies vasoconstrictor responses to [Des-Arg⁹]-Bradykinin acetate by >400%, correlating with increased B₁ receptor density confirmed by radioligand binding [7].
Pathophysiological induction confers functional significance:
B₁ receptor engagement by [Des-Arg⁹]-Bradykinin acetate triggers a canonical Gαq-PLCβ-PKC cascade. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate IP₃ and DAG. IP₃ releases calcium from endoplasmic stores, while DAG recruits and activates classical PKC isoforms (e.g., PKCα, PKCβ) [6] [8].
In osteoblastic cells (MC3T3-E1), [Des-Arg⁹]-Bradykinin acetate (1 μM) induces rapid translocation of PKC from cytosol to plasma membrane within 5 minutes—a hallmark of PKC activation. This is accompanied by enhanced binding of phorbol 12,13-dibutyrate (a PKC activator) to intact cells. Crucially, PKC inhibition by staurosporine (200 nM) suppresses [Des-Arg⁹]-Bradykinin acetate-stimulated prostaglandin E₂ synthesis by >80%, confirming PKC's necessity in downstream eicosanoid production [8].
Parallel phospholipase involvement is evident in endothelial cells, where B₁ receptor activation stimulates phospholipase A₂ (PLA₂), liberating arachidonic acid for prostaglandin synthesis. This pathway is calcium-dependent, as calcium chelators block arachidonate release and prostacyclin production [10]. Thus, the PLC-PKC axis serves as a master regulator coupling B₁ receptor stimulation to proinflammatory mediator release.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1